L-Prolylglycyl-L-leucyl-L-glutamine
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Overview
Description
L-Prolylglycyl-L-leucyl-L-glutamine is a synthetic peptide composed of four amino acids: proline, glycine, leucine, and glutamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolylglycyl-L-leucyl-L-glutamine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Prolylglycyl-L-leucyl-L-glutamine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes like peptidases.
Oxidation: Oxidative modifications can occur at specific amino acid residues, particularly methionine and cysteine, if present.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases.
Oxidation: Oxidizing agents like hydrogen peroxide or performic acid.
Substitution: Amino acid derivatives and coupling agents like HBTU.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized peptide derivatives.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Prolylglycyl-L-leucyl-L-glutamine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of peptide-based drugs and biomaterials.
Mechanism of Action
The mechanism of action of L-Prolylglycyl-L-leucyl-L-glutamine involves its interaction with specific molecular targets and pathways. For instance, it may modulate oxidative stress and apoptotic pathways, contributing to its neuroprotective effects . The peptide can influence gene expression and enzyme activities, thereby affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with similar neuroprotective properties.
Cyclo(L-Leucyl-L-Prolyl): Known for its antifungal activity.
Uniqueness
L-Prolylglycyl-L-leucyl-L-glutamine stands out due to its specific sequence and the unique combination of amino acids, which confer distinct biological activities and potential therapeutic benefits.
Properties
CAS No. |
798540-26-8 |
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Molecular Formula |
C18H31N5O6 |
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-4-methyl-2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]pentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H31N5O6/c1-10(2)8-13(17(27)23-12(18(28)29)5-6-14(19)24)22-15(25)9-21-16(26)11-4-3-7-20-11/h10-13,20H,3-9H2,1-2H3,(H2,19,24)(H,21,26)(H,22,25)(H,23,27)(H,28,29)/t11-,12-,13-/m0/s1 |
InChI Key |
XZWLPURPYRYZKM-AVGNSLFASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C1CCCN1 |
Origin of Product |
United States |
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